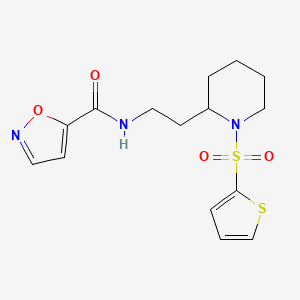

N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)isoxazole-5-carboxamide

Description

N-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)isoxazole-5-carboxamide is a synthetic small molecule featuring a piperidine ring modified with a thiophen-2-ylsulfonyl group and linked via an ethyl chain to an isoxazole-5-carboxamide moiety. The sulfonyl group on the piperidine may enhance metabolic stability and influence receptor binding, distinguishing it from simpler analogs.

Properties

IUPAC Name |

N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S2/c19-15(13-7-9-17-22-13)16-8-6-12-4-1-2-10-18(12)24(20,21)14-5-3-11-23-14/h3,5,7,9,11-12H,1-2,4,6,8,10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCMWIWKUKTKNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C2=CC=NO2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Thiophene Sulfonyl Group: The thiophene ring is sulfonylated using reagents such as sulfonyl chlorides under basic conditions.

Attachment of the Isoxazole Ring: The isoxazole ring is introduced through a cyclization reaction involving nitrile oxides and alkenes.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in the isoxazole ring can be reduced to an amine.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)isoxazole-5-carboxamide has been investigated for its potential as a therapeutic agent. The compound's structure suggests possible interactions with various biological targets, including:

- Inhibition of Enzymes : The compound may exhibit inhibitory effects on specific enzymes involved in inflammatory pathways, similar to other compounds that have shown promise in treating conditions like arthritis and cancer .

- Anticancer Activity : Preliminary studies indicate that derivatives of isoxazole compounds can act as effective anticancer agents by modulating signaling pathways related to tumor growth .

Neuropharmacology

The piperidine moiety in the compound is associated with neuropharmacological effects. Research indicates that compounds containing piperidine structures can influence neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety.

Anti-inflammatory Properties

The thiophenylsulfonyl group is known for its role in anti-inflammatory activities. Studies have shown that similar compounds can effectively reduce inflammation by inhibiting cyclooxygenase enzymes (COX), which are critical in the inflammatory response .

Synthesis of Complex Organic Molecules

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow chemists to create derivatives with tailored properties for specific applications.

Case Study 1: Inhibition of COX Enzymes

A study demonstrated that derivatives similar to this compound showed significant COX-II inhibition with minimal side effects compared to traditional NSAIDs. This highlights the potential of such compounds in developing safer anti-inflammatory drugs .

Case Study 2: Anticancer Activity

Research involving isoxazole derivatives revealed their efficacy against various cancer cell lines, showcasing IC50 values in the nanomolar range. The mechanism was attributed to the modulation of VEGFR pathways, suggesting a promising avenue for further exploration in cancer therapeutics .

Mechanism of Action

The mechanism of action of N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

Table 1: Structural Comparison of Carboxamide Derivatives

Key Observations:

- Isoxazole vs. Thiazole: The target compound’s isoxazole ring (5-carboxamide) differs from thiazole-based analogs (e.g., ).

- Piperidine Modifications : The thiophen-2-ylsulfonyl group on the piperidine contrasts with fluorophenyl or simple alkyl groups in related compounds (). Sulfonyl groups are polar, possibly improving aqueous solubility compared to lipophilic fluorophenyl derivatives.

- Neuroprotective Potential: The benzo[c]isoxazole derivative 2G11 demonstrated neuroprotection by reducing cerebral infarct size in MCAO models via AMPK modulation . The target compound’s isoxazole-carboxamide core may share similar mechanistic pathways.

Key Observations:

- Enzyme Inhibition : Thiazole carboxamides () showed statistically significant activity (p<0.05) in enzyme assays, but the target’s isoxazole core may confer distinct selectivity profiles .

Pharmacokinetics:

- Metabolic Stability : Sulfonamides are generally resistant to hydrolysis, suggesting improved in vivo stability over ester-containing analogs (e.g., ethyl loflazepate in ) .

Biological Activity

N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 380.5 g/mol. The compound features a complex structure that includes an isoxazole ring and a thiophenesulfonyl piperidine moiety, which may contribute to its biological effects .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The unique structural features allow it to modulate various signaling pathways, which can lead to therapeutic effects in different biological systems.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to reduced tumor growth or altered immune responses.

- Receptor Binding: It may interact with receptors involved in neurotransmission or inflammatory responses, influencing physiological outcomes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the isoxazole family. For example, derivatives have shown selective cytotoxicity against various cancer cell lines, including HepG2 and Huh7, with IC50 values ranging from 3.8 µM to 8.5 µM . This suggests that this compound could exhibit comparable activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | HepG2 | 4.7 |

| 5r | Huh7 | 3.8 |

| 5t | SNU475 | 8.5 |

Antimicrobial Activity

Compounds with similar structures have also demonstrated antimicrobial properties against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic pathways within the microbes.

Study on Isoxazole Derivatives

A study on isoxazole derivatives demonstrated that certain compounds exhibited potent activity against cancer cells while showing lower toxicity towards normal cells . This selectivity is crucial for developing effective cancer therapies that minimize side effects.

QSAR Studies

Quantitative Structure–Activity Relationship (QSAR) studies have been employed to predict the biological activity of compounds related to this compound. These studies help identify structural features that enhance potency and selectivity .

Q & A

Q. What synthetic strategies are effective for constructing the isoxazole-5-carboxamide moiety in this compound?

The isoxazole-5-carboxamide group can be synthesized via nucleophilic coupling reactions. For example, carboxamide formation often involves reacting activated carboxylic acid derivatives (e.g., acyl chlorides) with amines. A similar approach is described in the synthesis of Dasatinib, where a thiazole-5-carboxamide intermediate was prepared by coupling 2-chlorothiazole with 2-chloro-6-methylphenyl isocyanate . Additionally, oxazole derivatives can be synthesized via cyclization of β-ketoamides or through 1,3-dipolar cycloaddition reactions using nitrile oxides .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the connectivity of the piperidine, thiophene sulfonyl, and isoxazole moieties. For example, in related isoxazole-carboxamide derivatives, aromatic protons in the thiophene ring appear as distinct multiplets in the δ 7.0–7.5 ppm range, while the piperidine protons show characteristic splitting patterns .

- X-ray Crystallography : Employ SHELXL for structure refinement, particularly for resolving chiral centers in the piperidine ring. SHELX programs are robust for small-molecule refinement and can handle high-resolution data to confirm stereochemistry .

Q. What solubility and stability considerations are critical for experimental design?

The compound’s solubility is influenced by the polar sulfonyl and carboxamide groups. Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution in biological assays. Stability studies should assess hydrolysis of the sulfonyl group under acidic/basic conditions via HPLC monitoring. For analogous sulfonamide-containing compounds, accelerated stability testing at 40°C/75% RH for 4 weeks is recommended to detect degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?

Discrepancies may arise from disordered solvent molecules or torsional flexibility in the piperidine-ethyl linker. Use Mercury’s void visualization tool to identify unmodeled electron density and apply TWIN/BASF commands in SHELXL to refine twinned crystals. For example, Mercury’s packing similarity analysis can compare experimental data with known structural motifs to resolve ambiguities .

Q. What methodologies assess the impact of the thiophene sulfonyl group on bioactivity?

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs replacing the thiophene sulfonyl with other aryl sulfonyl groups (e.g., phenyl, pyridyl) and compare their activity in target assays.

- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to evaluate interactions between the sulfonyl group and hydrophobic pockets in the target protein. Similar approaches were applied to thiazole derivatives to optimize binding affinity .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Stepwise Protection : Protect the piperidine nitrogen before introducing the thiophene sulfonyl group to prevent unwanted sulfonation at other sites. For example, in Dasatinib synthesis, a 4-methoxybenzyl (PMB) group was used to protect the amide nitrogen during pyrimidine coupling .

- Temperature Control : Conduct the sulfonation step at 0–5°C to reduce side reactions, as higher temperatures may lead to over-sulfonation or decomposition of the isoxazole ring .

Q. How should researchers analyze conflicting biological activity data across different assay systems?

- Dose-Response Curves : Compare EC₅₀ values in cell-based vs. enzyme-based assays to identify off-target effects. For instance, discrepancies in antimicrobial activity of sulfonamide derivatives were linked to pH-dependent solubility .

- Metabolic Stability Assays : Use liver microsomes to assess if cytochrome P450-mediated degradation reduces potency in cell assays .

Data Analysis and Interpretation

Q. What statistical methods are recommended for validating crystallographic data quality?

Q. How can researchers differentiate between polymorphic forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.